molecular formula C11H13NO2 B7826083 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime

1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime

Cat. No.: B7826083
M. Wt: 191.23 g/mol
InChI Key: HRTUAOKEKZVEPG-VAWYXSNFSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to the carbonyl carbon of the naphthalenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime typically involves the following steps:

    Formation of the Naphthalenone Core: The naphthalenone core can be synthesized through various methods, including Friedel-Crafts acylation of naphthalene derivatives.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Oxime Formation: The final step involves the conversion of the carbonyl group to an oxime. This can be achieved by reacting the naphthalenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Strong nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

  • 1(2H)-Naphthalenone, 3,4-dihydro-7-hydroxy-, oxime
  • 1(2H)-Naphthalenone, 3,4-dihydro-7-ethoxy-, oxime
  • 1(2H)-Naphthalenone, 3,4-dihydro-7-methyl-, oxime

Comparison: 1(2H)-Naphthalenone, 3,4-dihydro-7-methoxy-, oxime is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxy and ethoxy analogs, the methoxy group provides different steric and electronic effects, potentially leading to distinct properties and applications.

Properties

IUPAC Name

(NE)-N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTUAOKEKZVEPG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC\2=C(CCC/C2=N\O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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